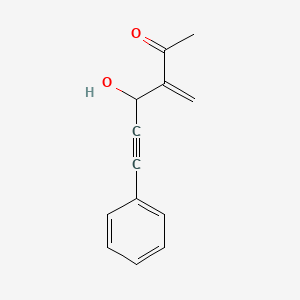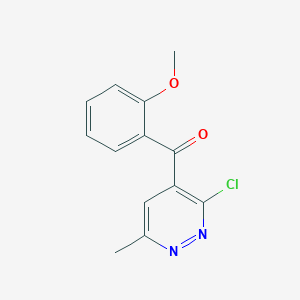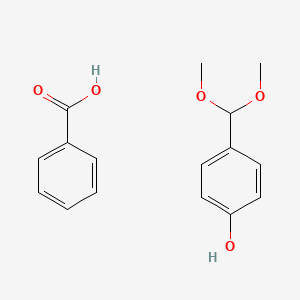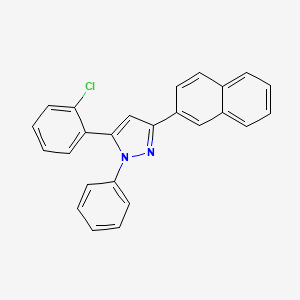
1H-Pyrazole, 5-(2-chlorophenyl)-3-(2-naphthalenyl)-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole, 5-(2-chlorophenyl)-3-(2-naphthalenyl)-1-phenyl- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a pyrazole ring substituted with a 2-chlorophenyl group at the 5-position, a 2-naphthalenyl group at the 3-position, and a phenyl group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 5-(2-chlorophenyl)-3-(2-naphthalenyl)-1-phenyl- can be achieved through various methods. One common approach involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is typically catalyzed by vitamin B1 and proceeds under mild conditions, yielding the desired pyrazole in good yields .
Another method involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes. This reaction is mediated by silver and offers mild conditions, broad substrate scope, and excellent functional group tolerance .
Industrial Production Methods
Industrial production of pyrazoles often involves the use of metal-catalyzed reactions. For example, a palladium-catalyzed coupling of aryl triflates with pyrazole derivatives can provide N-arylpyrazoles in very good yields . Additionally, ruthenium-catalyzed hydrogen transfer reactions of 1,3-diols with arylhydrazines can produce pyrazoles with high selectivity and wide substrate scope .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole, 5-(2-chlorophenyl)-3-(2-naphthalenyl)-1-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole N-oxides.
Reduction: Reduction reactions can convert the compound into corresponding hydrazines.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Corresponding hydrazines.
Substitution: Various substituted pyrazoles depending on the electrophile used.
Scientific Research Applications
1H-Pyrazole, 5-(2-chlorophenyl)-3-(2-naphthalenyl)-1-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of fluorescent probes and organic nonlinear optical materials.
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 5-(2-chlorophenyl)-3-(2-naphthalenyl)-1-phenyl- involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The compound’s structure allows it to interact with multiple pathways, making it a versatile molecule in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Similar structure but with a fluorine atom instead of chlorine.
1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole: Another heterocyclic compound with different substituents.
Uniqueness
1H-Pyrazole, 5-(2-chlorophenyl)-3-(2-naphthalenyl)-1-phenyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a 2-chlorophenyl group, a 2-naphthalenyl group, and a phenyl group makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
681293-67-4 |
|---|---|
Molecular Formula |
C25H17ClN2 |
Molecular Weight |
380.9 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-3-naphthalen-2-yl-1-phenylpyrazole |
InChI |
InChI=1S/C25H17ClN2/c26-23-13-7-6-12-22(23)25-17-24(27-28(25)21-10-2-1-3-11-21)20-15-14-18-8-4-5-9-19(18)16-20/h1-17H |
InChI Key |
VSXODGKCVKGXQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


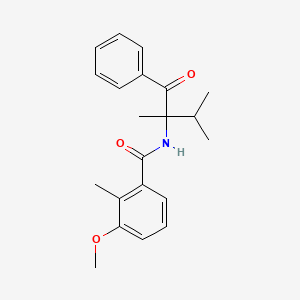
![2',3',5,6-Tetrachloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol](/img/structure/B14213144.png)
![(2R)-2-[(Benzyloxy)methoxy]pentan-3-one](/img/structure/B14213148.png)

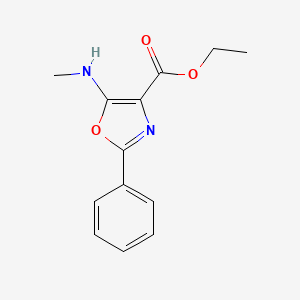
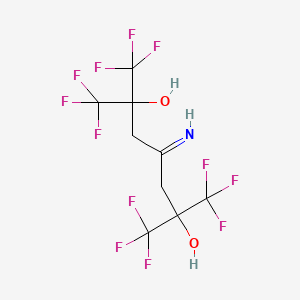
![N-[(1S)-2-oxocyclohexyl]butanamide;hydrochloride](/img/structure/B14213172.png)
![N-[2-(2-Methylbenzyl)phenyl]formamide](/img/structure/B14213173.png)

